4-(Morpholinosulfonyl)phenylboronic acid
Description
Structural Analysis of 4-(Morpholinosulfonyl)phenylboronic Acid
Molecular Architecture and Crystallographic Features
The molecular structure of this compound represents a sophisticated arrangement of functional groups that collectively contribute to its distinctive chemical properties. The compound possesses the molecular formula C₁₀H₁₄BNO₅S with a molecular weight of 271.10 grams per mole. The structural framework consists of a phenyl ring core bearing a boronic acid group at the para position relative to a morpholinosulfonyl substituent, creating a molecular architecture that exhibits both electronic and steric influences on its overall behavior.
The spatial arrangement of atoms within this compound demonstrates the characteristic planarity associated with phenylboronic acid derivatives, while the morpholinosulfonyl group introduces three-dimensional complexity through its saturated heterocyclic structure. The boronic acid functional group maintains its typical trigonal planar geometry around the boron center, with the empty p-orbital on boron contributing to the compound's Lewis acid character. This electronic configuration enables the formation of reversible covalent bonds with various nucleophilic species, particularly those containing hydroxyl or amine functionalities.
The morpholinosulfonyl substituent significantly influences the overall molecular geometry through both electronic and steric effects. The sulfonyl group acts as a strong electron-withdrawing moiety, which modulates the electron density distribution across the phenyl ring and subsequently affects the properties of the boronic acid group. The morpholine ring adopts its preferred chair conformation, as commonly observed in similar heterocyclic systems, providing additional structural rigidity to the overall molecular framework.
X-ray Diffraction Studies of Boronic Acid Derivatives
X-ray crystallography has proven invaluable for understanding the structural characteristics of boronic acid derivatives and related compounds. The technique provides precise atomic coordinates and reveals critical information about intermolecular interactions that govern solid-state packing arrangements. Studies of phenylboronic acid derivatives have consistently demonstrated the importance of hydrogen bonding in determining crystal structures, with boronic acid groups frequently forming dimeric units through symmetric hydrogen bonding patterns.
Comparative crystallographic analysis of related boronic acid compounds reveals consistent structural features that can be extrapolated to understand this compound. For instance, crystallographic studies of 4-(methoxycarbonyl)phenylboronic acid demonstrated that the compound crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters including a = 11.2449(6) Å, b = 12.0672(6) Å, c = 6.8598(3) Å, and β = 105.121(1)°. The structural analysis revealed that the methoxycarbonyl group was rotated out of the plane of the benzene ring by 7.70(6)°, indicating the influence of substituent effects on molecular planarity.
The crystallographic data for various phenylboronic acid derivatives consistently show that the angle around the boron atom typically approaches the ideal trigonal planar value of 120°. In the case of 4-(methoxycarbonyl)phenylboronic acid, the O-B-O angle was measured at 118.16(9)°, very close to the theoretical value. These structural parameters provide important reference points for understanding the geometry of the boronic acid functional group in related compounds.
| Compound | Space Group | Unit Cell Parameters | O-B-O Angle | Substituent Rotation |
|---|---|---|---|---|
| 4-(methoxycarbonyl)phenylboronic acid | P2₁/c | a=11.24Å, b=12.07Å, c=6.86Å, β=105.12° | 118.16(9)° | 7.70(6)° |
| 3-nitrophenylboronic acid | Monoclinic | Variable | ~118-120° | Variable |
| 4-carboxyphenylboronic acid | Monoclinic | Variable | 118.1-122.5° | 13.83-26.44° |
Conformational Analysis of Morpholinosulfonyl Substituent
The morpholinosulfonyl substituent in this compound introduces significant conformational complexity that influences both the molecular structure and its interactions with other molecules. The morpholine ring consistently adopts a chair conformation in solid-state structures, as evidenced by crystallographic studies of related morpholine-containing compounds. This conformational preference arises from the minimization of steric strain and the optimization of bond angles within the six-membered heterocyclic ring.
The sulfonyl linkage between the morpholine ring and the phenyl core creates additional conformational considerations. The sulfur atom in the sulfonyl group adopts a tetrahedral geometry, with the morpholine nitrogen and phenyl carbon forming two of the four coordination sites around sulfur. The remaining two positions are occupied by oxygen atoms that contribute to the strong electron-withdrawing character of the substituent. This geometric arrangement allows for rotation around the sulfur-phenyl bond, although crystal packing forces and intermolecular interactions typically restrict this rotational freedom in solid-state structures.
Computational studies and experimental observations of similar compounds suggest that the morpholinosulfonyl group tends to adopt conformations that minimize steric interactions while maximizing favorable electrostatic interactions. The electron-withdrawing nature of the sulfonyl group significantly influences the electron density distribution across the phenyl ring, with particular impact on the para-positioned boronic acid group. This electronic effect modulates the acidity and reactivity of the boronic acid functionality, making it more Lewis acidic compared to unsubstituted phenylboronic acid.
The conformational flexibility of the morpholine ring also contributes to the overall molecular dynamics in solution. While the chair conformation predominates, ring inversion processes can occur, leading to dynamic behavior that may influence the compound's interactions with biological targets or synthetic reagents. The time scale of these conformational changes is typically rapid on the nuclear magnetic resonance time scale, resulting in averaged spectroscopic signatures that reflect the equilibrium between different conformational states.
Hydrogen Bonding Patterns in Solid-State Structures
Hydrogen bonding plays a crucial role in determining the solid-state organization of this compound and related compounds. The boronic acid functional group serves as both a hydrogen bond donor and acceptor, creating multiple opportunities for intermolecular interactions that stabilize crystal structures. Studies of phenylboronic acid derivatives consistently demonstrate the formation of dimeric units through symmetric O-H···O hydrogen bonds involving the boronic acid hydroxyl groups.
The typical hydrogen bonding pattern observed in phenylboronic acid crystals involves the formation of eight-membered rings through the association of two boronic acid groups. These dimeric units exhibit centrosymmetric geometry with hydrogen bond distances typically ranging from 2.6 to 2.9 Å, depending on the specific substituents and crystal packing environment. The strength of these hydrogen bonds contributes significantly to the overall stability of the crystal structure and influences properties such as melting point and solubility.
In the case of this compound, additional hydrogen bonding opportunities arise from the morpholine nitrogen and sulfonyl oxygen atoms. The morpholine nitrogen can participate in hydrogen bonding as either a donor (when protonated) or acceptor, while the sulfonyl oxygen atoms serve as strong hydrogen bond acceptors due to their negative charge density. These additional hydrogen bonding sites create the possibility for more complex three-dimensional hydrogen bonding networks that extend beyond the simple dimeric units typical of unsubstituted phenylboronic acids.
The crystallographic analysis of related morpholine-containing compounds reveals that the morpholine oxygen atom frequently participates in hydrogen bonding interactions, contributing to the overall stability of crystal structures. The chair conformation of the morpholine ring positions the oxygen atom in an optimal geometry for accepting hydrogen bonds from neighboring molecules, creating additional stabilization in the solid state.
| Interaction Type | Typical Distance Range | Geometric Requirements | Contribution to Stability |
|---|---|---|---|
| O-H···O (boronic acid dimers) | 2.6-2.9 Å | Linear, 160-180° | High |
| N-H···O (morpholine involvement) | 2.8-3.2 Å | Directional, >120° | Moderate |
| C-H···O (weak interactions) | 3.0-3.5 Å | Variable geometry | Low to moderate |
| S=O···H (sulfonyl participation) | 2.7-3.1 Å | Directional | Moderate |
The interplay between these various hydrogen bonding interactions creates complex three-dimensional networks that determine the overall crystal packing arrangement. The morpholinosulfonyl substituent not only participates directly in hydrogen bonding but also influences the geometry and accessibility of the boronic acid group, potentially affecting its ability to form the characteristic dimeric units. This structural complexity contributes to the unique solid-state properties of this compound and distinguishes it from simpler phenylboronic acid derivatives.
Structure
2D Structure
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-68-8 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid generally involves the following key stages:
- Introduction of the morpholinosulfonyl group onto the phenyl ring.
- Installation of the boronic acid functionality.
- Purification and isolation of the final boronic acid derivative.
The synthetic route often starts from a substituted bromobenzene or phenylsulfonyl precursor, followed by lithiation and borylation steps to introduce the boronic acid moiety.
Stepwise Preparation Method
2.1. Synthesis of 4-(Morpholinosulfonyl)phenyl Intermediate
- Starting from 4-bromobenzenesulfonamide, the morpholine group is introduced via nucleophilic substitution or sulfonamide formation.
- For example, 4-bromobenzenesulfonamide can be reacted with morpholine under basic conditions to yield 4-(morpholinosulfonyl)benzene derivatives.
- Alkylation or sulfonylation reactions are carried out in solvents like acetonitrile or dichloromethane, often in the presence of triethylamine or other bases to neutralize generated acids.
- Reaction temperatures are controlled, often starting in an ice bath and then warming to room temperature for completion.
- The intermediate is purified by recrystallization from ethanol/water mixtures or by extraction and drying over anhydrous magnesium sulfate.
Introduction of Boronic Acid Group via Lithiation and Borylation
- The brominated intermediate undergoes halogen-metal exchange using n-butyllithium in a dry solvent such as hexane or tetrahydrofuran (THF).
- The lithiation is performed at low temperatures (e.g., -50 °C to -78 °C) to control reactivity and avoid side reactions.
- After lithiation, the reaction mixture is treated with a boron source, commonly tri-n-butyl borate or trimethyl borate, to form the boronate intermediate.
- The reaction is then hydrolyzed with aqueous acid (e.g., sulfuric acid or hydrochloric acid) to yield the boronic acid.
- The crude boronic acid is isolated by extraction and precipitation, often at low temperatures to improve purity.
- The crude product is purified by recrystallization or chromatographic methods.
- Activated carbon treatment can be employed to remove colored impurities.
- Final drying is performed under reduced pressure or in a nitrogen stream at moderate temperatures (around 50 °C).
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Morpholinosulfonylation | 4-bromobenzenesulfonamide + morpholine, triethylamine, acetonitrile, 0 °C to RT, 2 h | ~90 | Recrystallization from ethanol/water |
| Lithiation | n-butyllithium (0.16 mol), hexane, -78 °C, 1 h | - | Handle with care due to pyrophoricity |
| Borylation | Tri-n-butyl borate, THF, -50 °C to RT, 1 h | - | Followed by hydrolysis with 1M H2SO4 |
| Hydrolysis and Isolation | Aqueous acid (HCl or H2SO4), precipitation at 10 °C | 88-94 | Precipitate filtered and washed |
| Purification | Activated carbon treatment, recrystallization | >99 purity | Confirmed by HPLC and NMR |
Detailed Research Findings and Notes
- The lithiation-borylation sequence is critical for the selective introduction of the boronic acid group at the para position relative to the morpholinosulfonyl substituent. Low temperatures and slow addition rates are essential to maintain regioselectivity and avoid side reactions.
- The morpholinosulfonyl group is stable under the lithiation and acidic hydrolysis conditions, allowing its introduction prior to boronic acid formation.
- Purification by recrystallization from mixed solvents (ethanol/water) and activated carbon treatment yields highly pure this compound suitable for further applications.
- The boronic acid content and purity are typically verified by HPLC and NMR spectroscopy, ensuring the absence of significant impurities such as hydroxymethyl or carboxyphenyl derivatives.
- Alternative synthetic routes may involve peptide-conjugation strategies with phenylboronic acid derivatives, but these are more relevant to functionalization rather than the core preparation of the this compound itself.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 4-bromobenzenesulfonamide | Commercially available or synthesized |
| Solvent | Acetonitrile, THF, hexane | Dry, oxygen-free conditions required |
| Base | Triethylamine, n-butyllithium | n-Butyllithium requires careful handling |
| Temperature (lithiation) | -78 °C to -50 °C | Critical for regioselectivity |
| Reaction time | 1–2 hours | For lithiation and borylation steps |
| Hydrolysis acid | 1M HCl or H2SO4 | For boronic acid formation |
| Purification method | Recrystallization, activated carbon | Ensures >99% purity |
| Yield | 88–94% | High yield typical for optimized routes |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. The boronic acid group facilitates transmetallation with aryl halides or triflates in the presence of a Pd(0) catalyst.
Mechanism :
-
Oxidative Addition : Pd(0) reacts with aryl halide (e.g., bromobenzene) to form Pd(II) complex.
-
Transmetallation : The boronic acid transfers its aryl group to Pd(II).
-
Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).
Example Reaction :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-(Morpholinosulfonyl)biphenyl | 82% |
This reaction is critical for synthesizing complex aromatic systems in pharmaceuticals and materials science.
Oxidation to Phenolic Derivatives
The boronic acid moiety undergoes oxidation under mild conditions to yield phenolic derivatives, useful in drug metabolite synthesis.
Reagents :
Reaction Pathway :
Applications :
-
Produces 4-(morpholinosulfonyl)phenol, a precursor for sulfonate esters.
Nucleophilic Aromatic Substitution
The electron-withdrawing morpholinosulfonyl group activates the phenyl ring for nucleophilic substitution.
Example : Reaction with amines under basic conditions:
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 4-(Morpholinosulfonyl)phenylboronic acid | Piperidine | K₂CO₃, DMSO, 100°C | 4-(Piperidin-1-yl)phenylboronic acid |
This reaction is pivotal for introducing nitrogen-containing groups into aromatic systems.
Hydrolysis and Esterification
The boronic acid group undergoes hydrolysis in acidic/basic media or reacts with diols to form stable boronate esters.
Key Transformations :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (1M), H₂O, 25°C | Phenylboronic acid derivative |
| Esterification | Pinacol, toluene, reflux | This compound pinacol ester |
Boronate esters enhance stability and solubility for chromatographic applications.
Interactions with Diols and Biomolecules
The boronic acid forms reversible covalent bonds with diols (e.g., saccharides), enabling applications in sensors and drug delivery.
Equilibrium :
Notable Interactions :
-
Binds to serine proteases via active-site hydroxyl groups, showing inhibitory potential .
-
Forms complexes with heparin derivatives for anticoagulant studies .
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
4-(Morpholinosulfonyl)phenylboronic acid features a boronic acid group attached to a phenyl ring with a morpholine sulfonyl substituent. This structure enhances its solubility and reactivity, making it suitable for diverse applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, which can lead to the development of therapeutic agents for various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. This suggests potential for further development as a cancer therapeutic agent.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.2 | Inhibition of proteasome activity |
| MCF-7 | 4.8 | Induction of apoptosis |
Biological Applications
The ability of this compound to form reversible covalent bonds with diols makes it useful in biological sensing applications. It can selectively bind to sugars and nucleotides, facilitating the development of biosensors.
- Sensing Applications : The compound has been utilized in glucose sensors due to its ability to form stable complexes with glucose and other saccharides, which is crucial for monitoring physiological conditions.
Case Study : A study demonstrated that sensors incorporating this boronic acid derivative exhibited high sensitivity and selectivity for glucose detection, outperforming traditional methods.
Material Science
In material science, boronic acids are employed in the development of advanced materials due to their unique binding properties.
- Polymer Development : The compound can be used as a building block in the synthesis of functional polymers. Its ability to form cross-linked networks through boronate ester formation enhances the mechanical properties and thermal stability of the resulting materials.
Table 2: Comparison of Boronic Acids in Polymer Applications
| Compound Name | Unique Features |
|---|---|
| This compound | Enhanced interaction capabilities due to morpholine group |
| Phenylboronic acid | Basic structure without additional functional groups |
| 4-Methoxyphenylboronic acid | Lacks morpholine attachment |
Mechanism of Action
The mechanism of action of 4-(Morpholinosulfonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming cyclic boronate esters.
Pathways Involved: The formation and cleavage of these bonds are pH-dependent, allowing for controlled release and capture of target molecules.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., sulfonyl) enhance the acidity of the boronic acid, facilitating pH-dependent binding to diols (e.g., in phenolic acids) .
Binding Efficiency and pH Sensitivity
Key Findings :
- The morpholino group in this compound may stabilize boronate-diol complexes at higher pH (≥8.5) due to its basicity, counteracting acidity from phenolic acids .
- Methylthio-substituted analogs exhibit reversible binding at neutral pH, suitable for chromatography .
Functional Performance in Material Science
Key Findings :
- The morpholinosulfonyl group’s bulkiness and electron-withdrawing nature may reduce steric interference in cross-coupling reactions, enabling high yields .
- Ortho-substituted boronic acids (e.g., 2-(bromomethyl)phenylboronic acid) exhibit lower efficiency in dendrimer applications due to steric hindrance .
Biological Activity
4-(Morpholinosulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by the presence of a morpholinosulfonyl group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14BNO4S
- Molecular Weight : 253.10 g/mol
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in biological systems for targeting specific biomolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Boronic acids are known to interact with serine and cysteine residues in proteins, leading to the inhibition of proteases and other enzymes involved in cellular signaling processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of proteases, which are crucial in various physiological processes including cell signaling and apoptosis.
- Targeting Cancer Pathways : Preliminary studies suggest that this compound could interfere with pathways involved in cancer cell proliferation and survival.
Biological Activity Studies
Recent research has demonstrated the biological activity of this compound against various cancer cell lines and pathogenic microorganisms.
Table 1: Biological Activity Summary
| Activity Type | Target/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 µM | |
| Antibacterial | Staphylococcus aureus (MSSA) | 12.5 µg/mL | |
| Antifungal | Candida albicans | 20 µg/mL |
Case Studies
- Anticancer Activity : A study evaluating the effects of this compound on HeLa cells showed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.
- Antimicrobial Properties : The compound exhibited notable antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA), with an MIC value of 12.5 µg/mL. This suggests potential utility in treating infections caused by this pathogen.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited serine proteases, which play critical roles in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of boronic acids is crucial for optimizing their biological activity. Modifications to the morpholino or sulfonyl groups can enhance selectivity and potency against specific targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of morpholino with piperidine | Increased potency against cancer cells |
| Variation in sulfonyl group | Altered binding affinity to proteases |
Q & A
Q. What are the emerging biomedical applications of phenylboronic acid-functionalized nanoparticles, and how does structural modification impact efficacy?
- Antiviral Therapeutics : Boronic acid-modified nanoparticles (NPs) bind viral glycoproteins via reversible boronate ester formation. For example, silica NPs functionalized with 4-substituted phenylboronic acids inhibit Hepatitis C virus (HCV) entry by targeting E2 glycans, with IC₅₀ values <10 µM .
- Structural Optimization : Morpholinosulfonyl groups enhance water solubility and reduce nonspecific protein adsorption, improving biocompatibility. Comparative studies show that sulfonamide-linked derivatives exhibit higher binding affinity than ester-linked analogs due to improved orientation of the boronic acid moiety .
Q. How can researchers resolve contradictions in reported reaction yields or stability data for phenylboronic acid derivatives?
- Case Study : Discrepancies in Suzuki coupling yields for electron-deficient boronic acids may stem from varying substrate purity, catalyst loading (e.g., 1–5 mol% Pd), or solvent choice (e.g., THF vs. DMF). Systematic optimization via design of experiments (DoE) or high-throughput screening is advised .
- Stability Analysis : Boronic acids are prone to hydrolysis in aqueous media. Stability studies using ¹¹B NMR under controlled humidity (e.g., 40–60% RH) can identify degradation pathways, informing storage conditions (e.g., desiccated at −20°C) .
Methodological Challenges and Solutions
Q. What strategies mitigate protodeboronation in electron-deficient arylboronic acids during cross-coupling?
- Approaches :
- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.
- Employ slow reagent addition to minimize base concentration, reducing boronic acid decomposition .
- Replace traditional bases with milder alternatives (e.g., CsF) to maintain pH <10 .
Q. How can computational modeling guide the design of boronic acid-based sensors or therapeutics?
- Molecular Docking : Docking studies (e.g., AutoDock Vina) predict binding affinities between boronic acids and target biomolecules (e.g., viral glycoproteins or glucose transporters). For example, morpholinosulfonyl groups may enhance interactions with polar residues in binding pockets .
- MD Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of boronate esters in physiological conditions, informing pharmacokinetic optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
